Lipophilicity (LogP) Differentiation: Ethoxy vs. Fluoro, Methyl, and Propoxy Analogs
The target compound exhibits a predicted ACD/LogP of 5.26 , placing it between the more polar 4-fluoro analog (XLogP3-AA = 4.2) and the more lipophilic 4-propoxy analog [1][2]. In the classic drug-likeness framework (Lipinski Rule of 5), a LogP exceeding 5.0 flags potential solubility and permeability trade-offs; the target compound's LogP of 5.26 and one Rule-of-5 violation are distinctive selection criteria versus analogs with LogP below 5 . The quantitative gap of approximately 1.06 LogP units versus the 4-fluoro analog corresponds to a roughly 11-fold difference in octanol-water partition coefficient, a magnitude sufficient to alter membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.26; computed logP = 4.62 (Ambinter) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid: XLogP3-AA = 4.2; 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid: estimated LogP >5.5 |
| Quantified Difference | ΔLogP ≈ +1.06 vs. 4-fluoro analog (target more lipophilic); ΔLogP ≈ -0.3 to -0.5 vs. 4-propoxy analog (target less lipophilic) |
| Conditions | Predicted LogP: ACD/Labs Percepta Platform v14.00 (ChemSpider) ; XLogP3-AA 3.0 (PubChem) [1]; computed logP (Ambinter) [2] |
Why This Matters
A LogP difference of >1 unit between analogs translates to a 10-fold difference in partition coefficient, critically impacting compound solubility, membrane permeability, and non-specific binding in phenotypic and target-based screens—users selecting a substitute without this profiling risk altering assay outcomes.
- [1] PubChem. PubChem CID 284945: 2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid. XLogP3-AA = 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/284945 (accessed 2026-05-02). View Source
- [2] Ambinter. AMB6546575: computed logP = 4.6155. www.ambinter.com (accessed 2026-05-02). View Source
